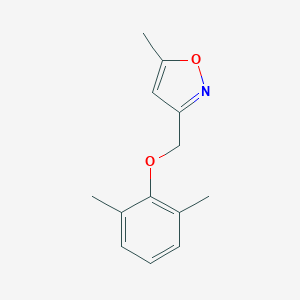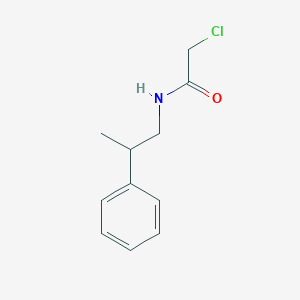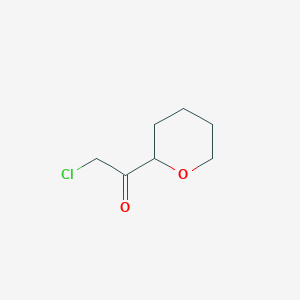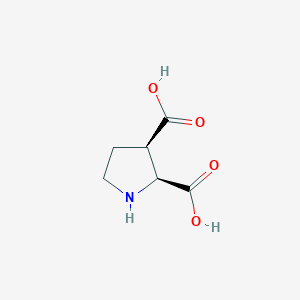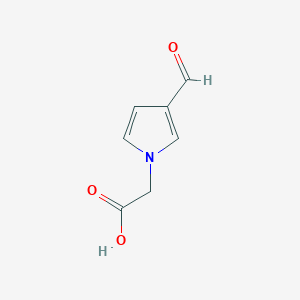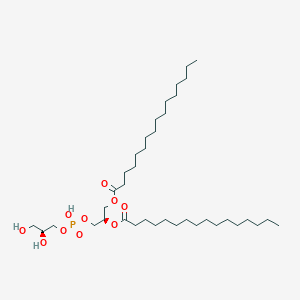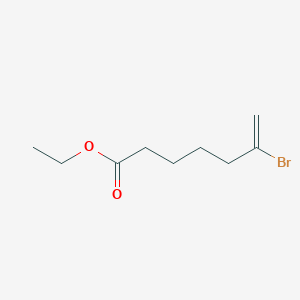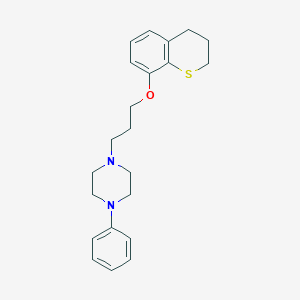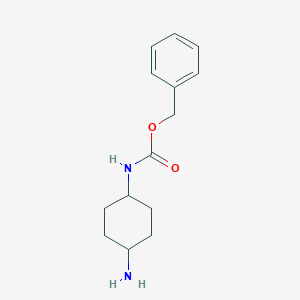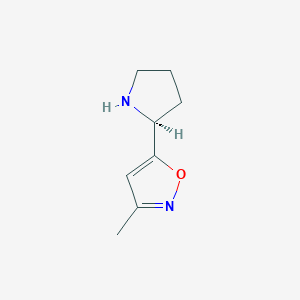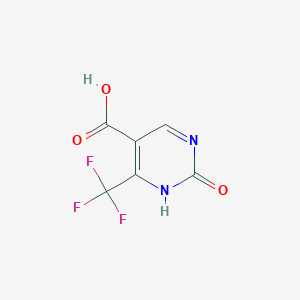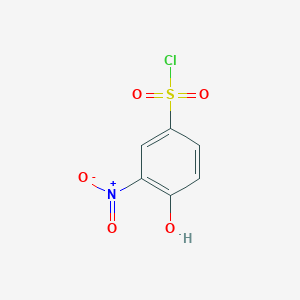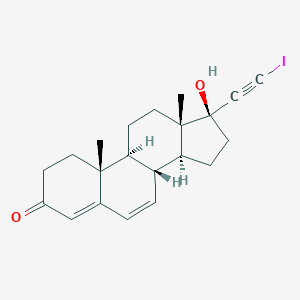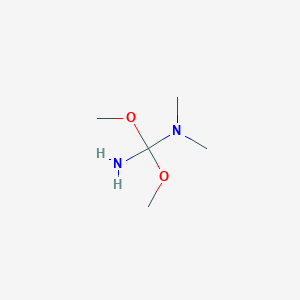![molecular formula C8H11N3 B116342 6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine CAS No. 142425-83-0](/img/structure/B116342.png)
6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine, commonly known as CPB, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPB is a bicyclic compound that contains a pyridine ring fused with a cyclopentene ring. The compound has a molecular formula of C10H12N2 and a molecular weight of 160.22 g/mol.
作用機序
The mechanism of action of CPB is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects through various pathways, including the inhibition of protein kinase C, the activation of the Nrf2/ARE pathway, and the modulation of the PI3K/Akt/mTOR signaling pathway.
生化学的および生理学的効果
CPB has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of protein kinase C, which plays a critical role in cell proliferation, differentiation, and apoptosis. CPB has also been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense mechanisms against oxidative stress and inflammation. Additionally, CPB has been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, survival, and metabolism.
実験室実験の利点と制限
CPB has several advantages for lab experiments. The compound is relatively easy to synthesize, and it has been shown to have low toxicity in animal models. Additionally, CPB has been shown to possess a broad range of therapeutic applications, making it a versatile compound for scientific research. However, CPB also has some limitations for lab experiments. The compound has poor solubility in water, which can make it challenging to administer in animal models. Additionally, the mechanism of action of CPB is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on CPB. One area of research could focus on the development of novel synthesis methods for CPB that improve its solubility and bioavailability. Another area of research could focus on elucidating the mechanism of action of CPB, which could provide insight into its therapeutic applications. Additionally, future research could investigate the potential of CPB as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
合成法
CPB can be synthesized through various methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid or an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst. Other methods include the reductive amination of pyridine-3,4-dione with cyclopentadiene and the cyclization of N-(2-bromoethyl)pyridin-3-amine with cyclopentadiene.
科学的研究の応用
CPB has shown potential therapeutic applications in various scientific research studies. The compound has been studied for its antitumor, anti-inflammatory, and neuroprotective effects. CPB has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. The compound has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, CPB has been shown to protect against neurodegeneration and improve cognitive function in animal models of Alzheimer's disease.
特性
CAS番号 |
142425-83-0 |
|---|---|
製品名 |
6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine |
分子式 |
C8H11N3 |
分子量 |
149.19 g/mol |
IUPAC名 |
6,7-dihydro-5H-cyclopenta[b]pyridine-3,4-diamine |
InChI |
InChI=1S/C8H11N3/c9-6-4-11-7-3-1-2-5(7)8(6)10/h4H,1-3,9H2,(H2,10,11) |
InChIキー |
UEHZWXHOFWQYCU-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=CN=C2C1)N)N |
正規SMILES |
C1CC2=C(C(=CN=C2C1)N)N |
同義語 |
5H-Cyclopenta[b]pyridine-3,4-diamine,6,7-dihydro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



